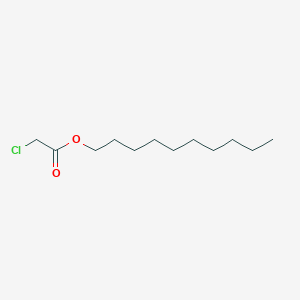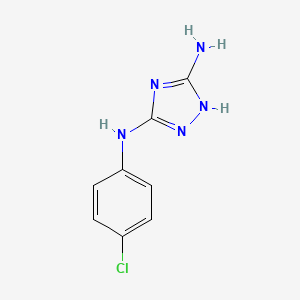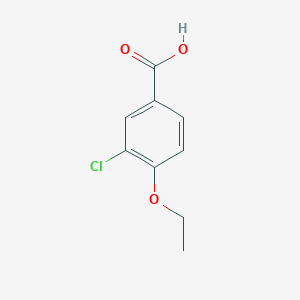
Decyl 2-chloroacetate
Vue d'ensemble
Description
Decyl 2-chloroacetate is a chemical compound with the CAS Number: 6974-05-6 . It has a molecular weight of 234.77 .
Molecular Structure Analysis
Decyl 2-chloroacetate has a linear formula of C12H23ClO2 . It contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 aliphatic ester .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Catalytic Hydrodechlorination
Decyl 2-chloroacetate can be involved in the catalytic hydrodechlorination process. Zhou et al. (2013) examined the hydrodechlorination of chloroacetic acids, highlighting the potential use of related compounds in water treatment and pollution control (Zhou et al., 2013).
Enantioselective Kinetic Resolution
The compound has applications in enantioselective kinetic resolution, as investigated by Zhou et al. (2015). They utilized a similar compound, vinyl 2-chloroacetate, for the acylation of tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols (Zhou et al., 2015).
Electrocatalytic Reduction
Xu et al. (2012) focused on the dechlorination of chloroacetic acids through electrocatalytic reduction, indicating potential uses in chemical processing and environmental remediation (Xu et al., 2012).
ESIPT-Based Fluorescent Probe
Nehra et al. (2020) developed a fluorescent probe using a chloro-acetic acid derivative, illustrating its application in biochemical research and diagnostics (Nehra et al., 2020).
Ion Transport Studies
Shamsipur and Raoufi (2002) utilized Decyl-18-crown-6, a related compound, for strontium ion transport studies, indicating its potential in separation sciences and analytical chemistry (Shamsipur & Raoufi, 2002).
Chemical Synthesis Optimization
Tsaplin et al. (2021) optimized the synthesis pathway of an antibacterial drug using decyl 2-chloroacetate, demonstrating its role in pharmaceutical manufacturing (Tsaplin et al., 2021).
Sonoelectrochemical Methods
Esclapez et al. (2012) explored the use of sonoelectrochemical methods for the dechlorination of chloroacetic acids, revealing potential applications in advanced water treatment technologies (Esclapez et al., 2012).
Single-Ni-Atom Catalysis
Xu et al. (2020) investigated a nickel-based catalyst for the electrochemical dechlorination reaction, which could have implications in environmental remediation and green chemistry (Xu et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
decyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAYVQKPZABXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281788 | |
| Record name | decyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 2-chloroacetate | |
CAS RN |
6974-05-6 | |
| Record name | NSC23052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | decyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)
![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)




![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)


![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)